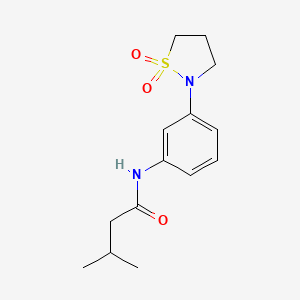

![molecular formula C28H26N4O2 B2846592 N,7-bis(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477234-97-2](/img/structure/B2846592.png)

N,7-bis(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N,7-bis(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They have various biological activities and are important in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of such compounds usually involves reactions like nucleophilic substitution, condensation, cyclization, etc . The exact method would depend on the specific substituents and their positions in the molecule.Molecular Structure Analysis

The molecular structure analysis of such a compound would typically involve techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography. These techniques can provide information about the molecular structure and the nature of chemical bonds in the compound .Chemical Reactions Analysis

The chemical reactions of pyrimidine derivatives can be quite diverse, depending on the substituents present in the molecule. They might undergo reactions like alkylation, acylation, halogenation, nitration, sulfonation, etc .Applications De Recherche Scientifique

Polymer Science Applications

- Fluorinated Polyimides : Research into structurally asymmetric bis(ether amine) monomers, which include compounds with similar structures to N,7-bis(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, have led to the development of new fluorine-containing polyimides. These polymers exhibit remarkable properties such as low moisture absorption, low dielectric constants, and high thermal stability, making them suitable for applications in the electronics industry for components like flexible films and insulating materials (Chung et al., 2009).

Organic Synthesis and Chemical Properties

- Synthesis of Pyrimidine Derivatives : The synthesis of pyrimidine derivatives, which share a core structure with this compound, has been explored for their anti-inflammatory and analgesic activities. Such compounds have shown potential in medical research, specifically in the development of new therapeutic agents for treating inflammation and pain (Sondhi et al., 2009).

- Corrosion Inhibition : Pyrimidine derivatives have also been studied for their corrosion inhibition capabilities, particularly for steel in acidic environments. This research is crucial for the petroleum industry, where material degradation can lead to significant operational challenges and safety risks. The ability of these compounds to form protective layers on metal surfaces can significantly mitigate corrosion and extend the lifespan of industrial equipment (Sarkar et al., 2020).

Mécanisme D'action

The mechanism of action of a compound like this would depend on its intended use. Many pyrimidine derivatives have biological activity and are used as pharmaceuticals. For example, they might act as inhibitors or activators of certain enzymes, or they might interact with specific receptors in the body .

Orientations Futures

Propriétés

IUPAC Name |

N,7-bis(4-ethoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N4O2/c1-3-33-23-14-10-21(11-15-23)31-27-26-25(20-8-6-5-7-9-20)18-32(28(26)30-19-29-27)22-12-16-24(17-13-22)34-4-2/h5-19H,3-4H2,1-2H3,(H,29,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCSNVBRGAYOFAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=C3C(=CN(C3=NC=N2)C4=CC=C(C=C4)OCC)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1,1-dioxothiazinan-2-yl)-N-[(2-methoxyphenyl)methyl]benzamide](/img/structure/B2846509.png)

![diethyl 2-[(1H-1,2,4-triazol-5-ylamino)methylidene]propanedioate](/img/structure/B2846511.png)

![4,7,8-Trimethyl-6-(4-methylphenyl)-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2846512.png)

![2-(((3-Bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]oxazole](/img/structure/B2846513.png)

![5-[[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]methyl]furan-2-carboxylic acid](/img/structure/B2846514.png)

![2-Chloro-N-[2,2,2-trifluoro-1-(1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B2846517.png)

![6-Chloro-N-[3-(3,4-difluorophenoxy)-2-hydroxypropyl]pyridine-3-carboxamide](/img/structure/B2846518.png)

![N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2846528.png)

![(4-Bromothiophen-2-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2846531.png)